(4S)-4-[(1R)-1-hydroxybut-2-enyl]-1,3-oxazolidin-2-one
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Overview
Description
(4S)-4-[(1R)-1-hydroxybut-2-enyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(1R)-1-hydroxybut-2-enyl]-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a carbonyl compound, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(4S)-4-[(1R)-1-hydroxybut-2-enyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxazolidinone ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the oxazolidinone ring, leading to a wide range of derivatives .
Scientific Research Applications
(4S)-4-[(1R)-1-hydroxybut-2-enyl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to control the stereochemistry of reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (4S)-4-[(1R)-1-hydroxybut-2-enyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
(4S)-4-[(1R)-1-hydroxybut-2-enyl]-1,3-oxazolidin-2-one: This compound is unique due to its specific stereochemistry and functional groups.
Other Oxazolidinones: Similar compounds include other oxazolidinone derivatives with different substituents on the ring, such as linezolid and tedizolid, which are used as antibiotics.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxybutenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
837375-15-2 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(4S)-4-[(1R)-1-hydroxybut-2-enyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H11NO3/c1-2-3-6(9)5-4-11-7(10)8-5/h2-3,5-6,9H,4H2,1H3,(H,8,10)/t5-,6+/m0/s1 |
InChI Key |
DNVLPZUOEMNHDR-NTSWFWBYSA-N |
Isomeric SMILES |
CC=C[C@H]([C@@H]1COC(=O)N1)O |
Canonical SMILES |
CC=CC(C1COC(=O)N1)O |
Origin of Product |
United States |
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